molecular formula C9H13ClFN B2369189 (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 1820570-24-8

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2369189
CAS No.: 1820570-24-8
M. Wt: 189.66
InChI Key: JBLAOTNJWNXKOA-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative of high importance in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorinated and methyl-substituted aromatic ring attached to a chiral ethanamine center, makes it a valuable building block for designing molecules with specific biological activities and optimized pharmacokinetic properties . This compound serves as a critical synthetic intermediate in the development of central nervous system (CNS) targeted therapies . Its research applications are demonstrated in patented synthetic routes for advanced drug candidates, including a specific thiazol-amine derivative, highlighting its role in the construction of complex molecules with potential therapeutic value . The (R)-enantiomeric configuration is particularly critical for precise receptor binding, as stereochemistry significantly influences interactions with biological targets and the resulting pharmacological profile . Supplied as a hydrochloride salt, the compound offers enhanced stability and handling properties. It requires storage under an inert atmosphere at room temperature to preserve its integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLAOTNJWNXKOA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuroscience and Pharmacology

Research indicates that (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride may exhibit neurotransmitter modulation properties, suggesting potential applications in treating mood disorders and cognitive dysfunctions. Computational models predict that this compound could interact with various receptors involved in neurotransmission, potentially acting as an antidepressant .

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals targeting specific neurological conditions. Its ability to be modified chemically allows researchers to explore a range of derivatives with enhanced efficacy or reduced side effects .

In silico predictions using tools like the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit activities related to:

  • Antidepressant effects
  • Modulation of neurotransmitter systems
    These predictions guide further experimental validation in biological assays .

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on serotonin receptors. Results indicated a significant interaction with 5-HT2A receptors, which are implicated in mood regulation. This interaction suggests potential therapeutic avenues for depression treatment.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound showed that modifications to the aromatic ring significantly enhanced binding affinity to dopamine receptors, indicating its utility in developing treatments for disorders such as schizophrenia .

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Variations in the halogen at the 3-position significantly alter electronic properties and lipophilicity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(1R)-1-(3-Chloro-4-methylphenyl)ethanamine 3-Cl, 4-CH₃ C₉H₁₃Cl₂N 206.11 Increased lipophilicity (Cl > F)
(1R)-1-(3-Bromo-4-fluorophenyl)ethanamine 3-Br, 4-F C₈H₁₀BrFClN 265.53 Bulkier halogen (Br) may hinder binding
(1R)-1-(2,3,4-Trifluorophenyl)ethanamine 2-F, 3-F, 4-F C₈H₈F₃ClN 213.61 Enhanced electron-withdrawing effects

Key Findings :

  • Bromo-substituted compounds (e.g., ) introduce steric bulk, which may disrupt interactions in tight binding pockets.
Heterocyclic Modifications

Incorporation of heterocycles alters rigidity and hydrogen-bonding capacity:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences Reference
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 1,2,4-Oxadiazole C₁₁H₁₃ClFN₃O 257.69 Enhanced metabolic stability
(1R)-1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 1,2,4-Oxadiazole C₁₀H₁₂ClN₃O 225.68 Aromatic π-stacking capability

Key Findings :

  • Oxadiazole-containing analogs (e.g., ) introduce planar rigidity, which can enhance binding to flat enzymatic surfaces.
  • The oxadiazole’s electronegative nitrogen/oxygen atoms may engage in hydrogen bonding, improving target affinity .
Substituent Position and Steric Effects

Positional isomerism and steric modifications influence steric fit and conformational flexibility:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine Cyclopropyl at C2 C₁₂H₁₆FClN 231.72 Increased steric hindrance at β-position
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethanamine 4-OCH₂CH₃, 2-OCH₃ C₁₁H₁₈ClNO₂ 247.72 Ether groups enhance solubility

Key Findings :

  • Ether-containing derivatives (e.g., ) improve aqueous solubility due to polar oxygen atoms.
Stereochemical Variants

Stereochemistry critically impacts receptor binding and pharmacokinetics:

Compound Name Configuration Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine S C₁₂H₁₆FClN 231.72 Enantiomeric selectivity in receptor binding

Key Findings :

  • The (S)-configured cyclopropyl analog () may exhibit divergent binding kinetics compared to the (1R)-target compound, underscoring the role of stereochemistry in target engagement.

Biological Activity

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClF
  • Molecular Weight : 201.66 g/mol

The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique biological properties.

Pharmacological Profile

Recent studies have indicated that this compound exhibits various pharmacological activities:

  • Monoamine Reuptake Inhibition : Similar to other phenethylamines, this compound has shown potential as a monoamine reuptake inhibitor, particularly for serotonin and norepinephrine. This mechanism may contribute to its antidepressant effects.
  • Neurotransmitter Modulation : It has been observed to modulate neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety-related conditions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve:

  • In vitro assays : Evaluating cytotoxicity using various cell lines.
  • In vivo models : Assessing the effects on behavior and physiological responses in animal models.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggested an increase in serotonin levels in the brain, indicating potential antidepressant properties.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, suggesting its potential role in neurodegenerative disease prevention.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Monoamine Oxidase (MAO) : This may enhance the availability of neurotransmitters such as serotonin and norepinephrine.
  • Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which could explain its mood-enhancing effects.

Data Summary

Biological ActivityObserved EffectsReference
Monoamine Reuptake InhibitionIncreased serotonin and norepinephrine levels
Neuroprotective EffectsReduced oxidative stress markers
Antidepressant PropertiesDecreased depressive-like behaviors

Q & A

Q. What are the key considerations for synthesizing (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure compounds requires chiral resolution techniques. For this compound:

  • Chiral Auxiliaries : Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric hydrogenation of the ketone precursor.
  • Chromatographic Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Mobile phases often use hexane/isopropanol with trifluoroacetic acid as a modifier .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiopurity. Monitor optical rotation ([α]D) and confirm purity via NMR and polarimetry .

Q. How is the structure of this compound confirmed?

Methodological Answer: Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine and methyl groups on the aromatic ring). Key signals include δ ~8.0 ppm (aromatic protons) and δ ~1.5 ppm (methyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C9_9H12_{12}ClFN). Look for [M+H]+^+ peaks at m/z 187.07 .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures, particularly for the hydrochloride salt form .

Q. What pharmacological targets are associated with this compound?

Methodological Answer: Preliminary studies suggest interactions with:

  • Monoamine Transporters : Use radioligand binding assays (e.g., 3^3H-dopamine uptake inhibition) to assess affinity for DAT, SERT, and NET. Compare IC50_{50} values against reference inhibitors .
  • Enzymatic Targets : Screen against MAO-A/B using fluorometric assays with kynuramine as a substrate. Monitor inhibition kinetics via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from metabolic stability or enantiomer-specific effects:

  • Metabolite Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Compare in vitro (e.g., hepatocyte incubation) and in vivo (rodent plasma) profiles .
  • Enantiomer-Specific Studies : Synthesize and test the (1S)-enantiomer independently. Evaluate differences in receptor binding (e.g., Ki values) and pharmacokinetic parameters (e.g., AUC, t1/2_{1/2}) .
  • Species Variability : Conduct cross-species assays (human vs. rodent) to assess transporter expression differences using Western blotting .

Q. What strategies optimize reaction conditions for large-scale synthesis of this compound?

Methodological Answer: Scale-up requires balancing yield, purity, and cost:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for hydrogenation efficiency. Optimize pressure (1–5 bar) and temperature (25–50°C) using design-of-experiments (DoE) software .
  • Solvent Selection : Replace dichloromethane with ethanol/water mixtures to improve green chemistry metrics. Monitor reaction progress via inline FTIR .
  • Workflow Automation : Implement continuous-flow reactors for amine hydrochloridation steps to reduce batch variability .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Methodological Answer: Systematic SAR studies are critical:

  • Halogen Scanning : Synthesize analogs with Cl, Br, or I at the 3-position. Compare logP (HPLC-derived) and binding affinity (SPR or ITC) to correlate hydrophobicity with target engagement .
  • Methyl Group Impact : Replace the 4-methyl group with -CF3_3 or -OCH3_3. Use molecular docking (AutoDock Vina) to predict steric clashes or hydrogen bonding changes in transporter binding pockets .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

Methodological Answer: Impurity profiling ensures compliance with ICH guidelines:

  • HPLC-UV/ELSD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile. Detect residual solvents (e.g., THF) via headspace GC-MS .
  • Chiral Purity : Quantify enantiomeric excess (ee) using a Chiralcel® OD-H column. Validate method precision (RSD <2%) per USP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.